molecular formula C29H39N5O8 B611373 Tigecycline CAS No. 220620-09-7

Tigecycline

Cat. No. B611373
M. Wt: 585.65
InChI Key: FPZLLRFZJZRHSY-HJYUBDRYSA-N
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Description

Tigecycline is a unique glycylcycline class of semisynthetic antimicrobial agents developed for the treatment of polymicrobial infections caused by multidrug-resistant Gram-positive and Gram-negative pathogens . It is a tetracycline derivative antibiotic, its structural modifications have expanded its therapeutic activity to include Gram-positive and Gram-negative organisms, including those of multi-drug resistance .


Synthesis Analysis

Tigecycline is a semisynthetic antimicrobial agent developed for the treatment of polymicrobial infections caused by multidrug-resistant Gram-positive and Gram-negative pathogens . It evades the main tetracycline resistance genetic mechanisms, such as tetracycline-specific efflux pump acquisition and ribosomal protection, via the addition of a glycyclamide moiety to the 9-position of minocycline .


Molecular Structure Analysis

Tigecycline has a molecular formula of C29H39N5O8 . It is a glycylcycline antibiotic that exhibits linear pharmacokinetics .


Chemical Reactions Analysis

Tigecycline works by preventing bacteria from producing proteins they need to grow and multiply . It inhibits protein translation in bacteria by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome .


Physical And Chemical Properties Analysis

Tigecycline is available as an intravenous formulation and exhibits linear pharmacokinetics . It is rapidly distributed and has a large volume of distribution, indicating extensive tissue penetration .

Scientific Research Applications

  • Tigecycline is effective in treating serious infections, including those caused by multidrug-resistant organisms like vancomycin-resistant enterococci, methicillin-resistant Staphylococcus aureus, and various gram-negative bacteria. Its design helps overcome many bacterial resistance mechanisms (Noskin, 2005).

  • The potential for tetracycline resistance proteins to evolve and confer resistance to tigecycline has been observed, highlighting the importance of monitoring resistance development (Linkevicius, Sandegren, & Andersson, 2015).

  • The emergence of plasmid-mediated high-level tigecycline resistance genes in various bacteria, including Enterobacteriaceae and Acinetobacter, isolated from animals, meat, and humans, indicates a need for urgent global surveillance and attention to the use of tetracyclines in food production (He et al., 2019).

  • Tigecycline's role in treating complicated intra-abdominal infections, skin and skin-structure infections, and community-acquired bacterial pneumonia has been established. Its effectiveness compared to standard therapies and minimal organ toxicity make it a valuable option for various infections (Stein & Babinchak, 2013).

  • Susceptibility studies of tigecycline against bacterial isolates collected in Europe highlight its broad-spectrum efficacy against gram-negative and gram-positive pathogens, including multidrug-resistant strains (Nørskov-Lauritsen, Marchandin, & Dowzicky, 2009).

  • Tigecycline exhibits promising anticancer properties, with studies emphasizing its inhibitory effects on various cancer types. Its action on cancer cells involves activating specific signaling pathways and affecting mitochondrial function (Xu et al., 2016).

  • The emergence of clinical resistance to tigecycline, especially in Acinetobacter baumannii and Enterobacteriaceae, raises concerns about long-term monotherapy and underscores the need for cautious use and monitoring of efflux-mediated resistance (Sun et al., 2013).

Safety And Hazards

Tigecycline is contraindicated in patients who have had an allergic reaction to it and in children < 8 years of age . It has a black box warning because it increases the risk of mortality and so should be reserved for situations where there are no suitable alternatives .

properties

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVUOXKZCCAWOJ-HJYUBDRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048581
Record name Tigecycline
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Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tigecycline, a glycylcycline, inhibits protein translation in bacteria by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents incorporation of amino acid residues into elongating peptide chains. Tigecycline carries a glycylamido moiety attached to the 9-position of minocycline. The substitution pattern is not present in any naturally occurring or semisynthetic tetracycline and imparts certain microbiologic properties to tigecycline. Tigecycline is not affected by the two major tetracycline resistance mechanisms, ribosomal protection and efflux. Accordingly, tigecycline has demonstrated in vitro and in vivo activity against a broad spectrum of bacterial pathogens. There has been no cross resistance observed between tigecycline and other antibiotics. Tigecycline is not affected by resistance mechanisms such as beta-lactamases (including extended spectrum beta-lactamases), target site modifications, macrolide efflux pumps or enzyme target changes (e.g. gyrase/topoisomerase). In vitro studies have not demonstrated antagonism between tigecycline and other commonly used antibacterial drugs. In general, tigecycline is considered bacteriostatic., Pro-inflammatory and pro-apoptotic mediators have been involved in the pathogenesis of neurodegenerative diseases. Tigecycline (Tig), a glycylcycline antibiotic and an analog of Minocycline, is shown to exert anti-inflammatory effects that are distinct from its anti-microbial activity. Its neuroprotective mechanism is unknown. In this study, we investigated the direct protective mechanisms of tigecycline against lipopolysaccharide (LPS)-induced Rat pheochromocytoma (PC12) cells. The results showed that tigecycline significantly attenuated the expression and the release of nuclear factor-kappa beta (NF-kappaB), tumor necrosis factor-alpha (TNF-a) and interleukin-1beta (IL-1beta), as well as nitric oxide (NO) levels in LPS-induced PC12 cells. In addition, tigecycline dose-dependently decreased cytochrome c release and caspase-3 activity. This later finding corroborated the results of decreased pro-apoptotic Bad, and increased anti-apoptotic Bcl-2 protein expression thus, confirming a neuroprotective effect of the drug in differentiated PC12 cells induced with LPS. The findings of /this/ study suggest new targets for tigecycline and support the potential for tigecycline to be investigated as a therapeutic agent for neurodegenerative disorders., Tigecycline is a glycylcycline antibiotic derived from the tetracycline group, that acts by inhibiting protein synthesis at the level of the bacterial ribosome. Tigecycline shows higher binding affinity than tetracyclines, being active against bacterial strains with either mechanism of tetracycline resistance (efflux and ribosomal protection). The fact that tigecycline overcomes most of the known tetracycline resistance mechanisms is interpreted as a result of steric hindrance due to the large substituent at position 9. Tigecycline showed a number of differences between the in vitro/in vivo antibacterial activity with respect to the tetracycline group that could be attributed to the specific interaction with a different region of the ribosomal A-site. Since mutational resistance to tetracyclines at the A-site is considered extremely rare, it is unlikely that mutational resistance to tigecycline will arise at the Asite. Tigecycline is able to inhibit mitochondrial protein synthesis in eukaryotic cells, which may have some toxicological relevance. However, in this respect tigecycline resembles classical tetracyclines and some other antimicrobial drugs inhibiting prokaryotic protein synthesis. In addition, the in vitro data show that tigecycline is active against microorganisms harbouring some tetracycline determinants of resistance.
Record name Tigecycline
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Record name Tigecycline
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Product Name

Tigecycline

Color/Form

Orange powder or cake

CAS RN

220620-09-7
Record name Tigecycline [USAN:INN:BAN]
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Record name Tigecycline
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Record name 4S,4aS,5aR,12aS)-9- [2-(tert-butylamino)acetamido] -4,7-bis (dimethylamino) -1,4,4a,5,5a,6,11, 12a-octahydro-3,10,12, 2a-tetrahydroxy-1, 11-dioxo-2-naphthacenecarboxamide (hydrochloride)
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Record name TIGECYCLINE
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Record name Tigecycline
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Citations

For This Compound
53,300
Citations
GA Pankey - Journal of Antimicrobial Chemotherapy, 2005 - academic.oup.com
… In vitro testing has revealed that tigecycline has activity against … to tigecycline by Pseudomonas aeruginosa and reduced susceptibility among Proteus species do occur. Tigecycline is …
Number of citations: 0 academic.oup.com
DM Livermore - Journal of Antimicrobial Chemotherapy, 2005 - academic.oup.com
… In addition, tigecycline binds to bacterial ribosomes that have been modified by the … tigecycline attaches to the ribosome in a different orientation from classical tetracyclines. Tigecycline …
Number of citations: 0 academic.oup.com
GE Stein, WA Craig - Clinical infectious diseases, 2006 - academic.oup.com
… Some of the MIC values of tigecycline may be higher than recorded values, because tigecycline requires a … No isolates developed a decreased susceptibility to tigecycline in this study. …
Number of citations: 0 academic.oup.com
GE Stein, T Babinchak - Diagnostic microbiology and infectious disease, 2013 - Elsevier
… The clearest applications of tigecycline are for on-label indications. Whether tigecycline should be … This article offers an updated overview of tigecycline clinical studies, current microbial …
Number of citations: 0 www.sciencedirect.com
LR Peterson - International journal of antimicrobial agents, 2008 - Elsevier
… tigecycline evades the common mechanisms of antibiotic resistance, the metabolism and pharmacokinetics of tigecycline, … of cSSTIs and cIAIs with tigecycline are also described, as is …
Number of citations: 0 www.sciencedirect.com
JE Frampton, MP Curran - Drugs, 2005 - Springer
▴ Tigecycline is the first member of a new class of broad-spectrum antibacterials, the glycylcyclines, that has been specifically developed to overcome the two major mechanisms of …
Number of citations: 0 link.springer.com
TL Doan, HB Fung, D Mehta, PF Riska - Clinical therapeutics, 2006 - Elsevier
BACKGROUND:: Tigecycline, the first glycylcycline to be approved by the US Food and Drug Administration, is a structural analogue of minocycline that was designed to avoid …
Number of citations: 0 www.sciencedirect.com
Y Sun, Y Cai, X Liu, N Bai, B Liang, R Wang - International journal of …, 2013 - Elsevier
Tigecycline (TIG) exhibits broad-spectrum activity against many Gram-positive and Gram-negative pathogens. However, clinical resistance has emerged recently and has been detected …
Number of citations: 0 www.sciencedirect.com
GA Noskin - Clinical infectious diseases, 2005 - academic.oup.com
… This study suggests that tigecycline is not recognized by the tet efflux transporter at a low … ability of tigecycline to maintain significant antibacterial activity. In addition, the tigecycline MICs …
Number of citations: 0 academic.oup.com
D Yahav, A Lador, M Paul… - Journal of antimicrobial …, 2011 - academic.oup.com
Background Tigecycline is a novel glycylcycline that exhibits broad-spectrum antibacterial activity. Recently, the US FDA issued a warning concerning increased mortality with …
Number of citations: 0 academic.oup.com

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